5-Chloro-2-methoxy-4-nitrobenzoic acid
Description
5-Chloro-2-methoxy-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring chloro (-Cl), methoxy (-OCH₃), and nitro (-NO₂) groups at the 5-, 2-, and 4-positions, respectively. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing and electron-donating substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C8H6ClNO5 |
|---|---|
Molecular Weight |
231.59 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-3-6(10(13)14)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
ZGHDLDHWTRBXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 5-chloro-2-methoxy-4-nitrobenzoic acid, differing primarily in substituent positions or functional groups:
Key Observations :
- Electron Effects : The nitro group at C4 in the parent compound enhances acidity compared to analogs lacking nitro groups (e.g., 5-chloro-2-methoxybenzoic acid) .
- Fluorine Substitution : Replacing methoxy with fluorine (5-chloro-4-fluoro-2-nitrobenzoic acid) increases electronegativity, likely enhancing hydrogen-bonding capacity and bioavailability .
Physicochemical Properties
Acidity :
Solubility :
- Methoxy groups improve solubility in organic solvents (e.g., DMSO, ethanol), while nitro groups enhance water solubility at low pH. The parent compound is expected to exhibit moderate solubility in both polar and nonpolar media.
Thermal Stability :
- Nitro-containing derivatives generally exhibit lower thermal stability compared to non-nitro analogs. For example, 4-chloro-2-methyl-5-nitrobenzoic acid decomposes at ~150°C , whereas 5-chloro-2-methoxybenzoic acid is stable up to 200°C .
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